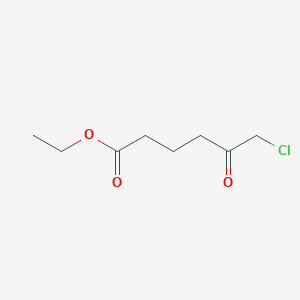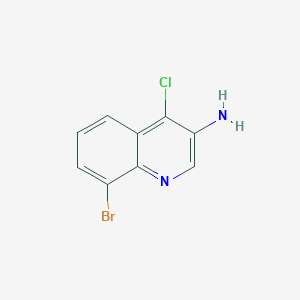
8-Bromo-4-chloroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-chloroquinolin-3-amine is a quinoline derivative characterized by the presence of bromine and chlorine atoms at the 8th and 4th positions, respectively, and an amine group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinolin-3-amine typically involves multi-step organic reactions. One common method starts with the bromination of 4-chloroquinoline, followed by the introduction of the amine group at the 3rd position. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol or methanol as solvents.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyquinoline, alkoxyquinoline derivatives.
科学研究应用
Chemistry: In chemistry, 8-Bromo-4-chloroquinolin-3-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop drugs that can target specific pathways in diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 8-Bromo-4-chloroquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it can interfere with cell division, inducing apoptosis.
相似化合物的比较
4-Chloroquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Bromoquinoline:
4,8-Dichloroquinoline: Contains two chlorine atoms, which can alter its chemical behavior compared to 8-Bromo-4-chloroquinolin-3-amine.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for a broader range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
分子式 |
C9H6BrClN2 |
|---|---|
分子量 |
257.51 g/mol |
IUPAC 名称 |
8-bromo-4-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H,12H2 |
InChI 键 |
JQWULYKICDFUNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


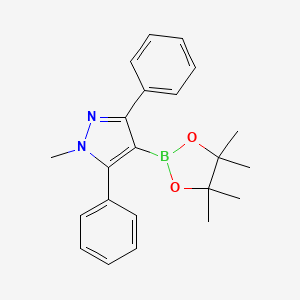

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
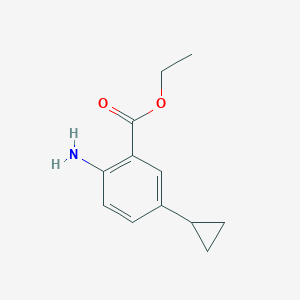
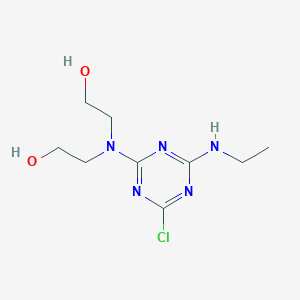
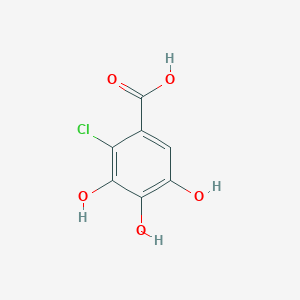


![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
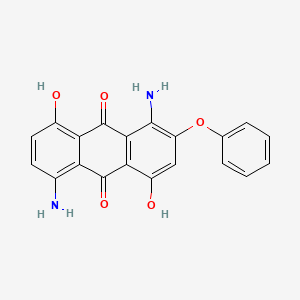
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
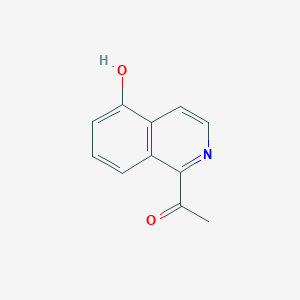
![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)
